Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
Overview
Description
TK 12627 is an antioxidant that increases serum thyroxine (T4) levels and decreases free T3 concentrations.
Mechanism of Action
Antioxidant 245, also known as Irganox 245 or Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a versatile chemical used as an additive in various industries. It possesses excellent antioxidant properties and plays a crucial role in extending the lifespan and maintaining the quality of products .
Target of Action
Antioxidant 245 primarily targets the oxidation process. It effectively inhibits this process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .
Mode of Action
The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions . It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .
Biochemical Pathways
The antioxidant effects of natural peptides primarily consist of the regulation of redox signaling pathways, which includes activation of the Nrf2 pathway and the inhibition of the NF-κB pathway . The structure-activity relationships of the antioxidant peptides are investigated, including the effects of peptide molecular weight, amino acid composition and sequence, and secondary structure on antioxidant activity .
Pharmacokinetics
Information on the pharmacokinetics of Antioxidant 245 is currently limited. It is known that the compound demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications .
Result of Action
One of the key benefits of Antioxidant 245 is its ability to protect substrates from thermo-oxidative degradation throughout the manufacturing, processing, and end-use stages . It is highly compatible with styrene polymers, including polystyrenes, ABS, MBS, SB, SBR, as well as POM homo-and copolymers .
Action Environment
The action of Antioxidant 245 is influenced by environmental factors such as temperature and exposure to oxygen. It offers protection against thermo-oxidative degradation and is compatible with a wide range of polymers . Its effectiveness, low volatility, color stability, odorlessness, and extraction resistance make it a reliable choice for enhancing durability, maintaining visual appeal, and ensuring long-term performance of various materials across different applications .
Biochemical Analysis
Biochemical Properties
Antioxidant 245 exhibits excellent antioxidant properties. It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products
Cellular Effects
They protect cells from oxidative stress-mediated pathological processes
Molecular Mechanism
The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions, thereby extending the service life and maintaining the physical properties of the polymer materials throughout their lifecycle
Temporal Effects in Laboratory Settings
Antioxidant 245 is primarily used for processing and long-term thermal stabilization . It demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications
Transport and Distribution
Antioxidant 245 is a versatile antioxidant primarily used for processing and long-term thermal stabilization . It offers several valuable properties, such as low volatility, excellent color stability, and being odorless
Properties
IUPAC Name |
2-[2-[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]ethoxy]ethoxy]ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRJVOOOWGXUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOCCOC(=O)CCC2=CC(=C(C(=C2)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044236 | |
Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36443-68-2 | |
Record name | Antioxidant 245 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36443-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TK 12627 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036443682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLENE GLYCOL BIS-(3-(3'-TERT-BUTYL-4'-HYDROXY-5'-METHYLPHENYL)PROPIONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24A2HOY7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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